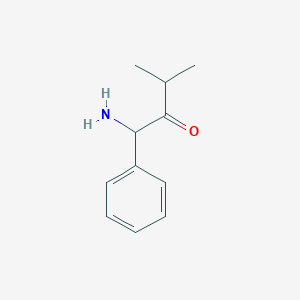![molecular formula C9H11ClN4 B13167960 4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of a substituted pyrazole with a suitable amidine under basic conditions. The reaction is often catalyzed by sodium ethoxide or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazolo[3,4-D]pyrimidines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly CDK2, which is involved in cell cycle regulation.
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
- 4-Chloro-1H-pyrazolo[3,4-D]pyrimidine
- 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
Uniqueness
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .
Propiedades
Fórmula molecular |
C9H11ClN4 |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)14-9-7(4-11-14)8(10)12-6(3)13-9/h4-5H,1-3H3 |
Clave InChI |
AVNNMWXRWGHTFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=NN2C(C)C)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)



![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)




![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)

